N-(4-chlorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
N-(4-chlorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a chemical compound that belongs to the class of tetrazole derivatives. This compound is characterized by the presence of a tetrazole ring, a chlorophenyl group, and a trifluoromethylphenyl group. Tetrazole derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azide sources under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through nucleophilic aromatic substitution reactions using trifluoromethylbenzene derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions may yield various substituted tetrazole compounds.
Scientific Research Applications
N-(4-chlorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxylate
- N-(4-chlorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-thiol
- N-(4-chlorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-amine
Uniqueness
N-(4-chlorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-(4-chlorophenyl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article compiles and analyzes the available literature on the compound's biological properties, including its mechanism of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure features a tetrazole ring, which is known for its pharmacological versatility. The presence of the chlorophenyl and trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent, anti-inflammatory drug, and more.
Anticancer Activity
Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Case Study : In a study evaluating its effects on A-431 cells (human epidermoid carcinoma), the compound demonstrated an IC50 value of 1.98 µg/mL, indicating potent anti-proliferative activity .
Anti-inflammatory Effects
The compound has also been assessed for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent in inflammatory diseases.
- Research Findings : In vitro assays revealed that this compound significantly reduced levels of TNF-alpha and IL-6 in activated macrophages .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific functional groups in enhancing the biological activity of the compound.
Modification | Effect on Activity |
---|---|
Chlorine substitution on phenyl | Increases lipophilicity and potency |
Trifluoromethyl group | Enhances metabolic stability |
Tetrazole ring | Critical for anticancer activity |
The proposed mechanism by which this compound exerts its effects involves:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell cycle regulation, leading to cell cycle arrest.
- Induction of Apoptosis : It activates apoptotic pathways through caspase activation and mitochondrial dysfunction.
- Modulation of Signaling Pathways : It interferes with signaling pathways such as NF-kB and MAPK, which are crucial in cancer progression .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N5O/c16-10-3-5-11(6-4-10)20-14(25)13-21-23-24(22-13)12-7-1-9(2-8-12)15(17,18)19/h1-8H,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTVFHMBFZQICR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2N=C(N=N2)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.